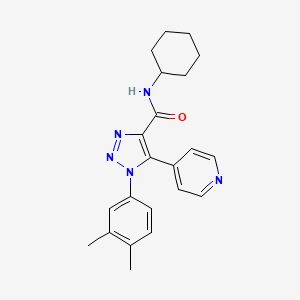
N-cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes, a method known as "click chemistry." This approach allows for the efficient formation of triazole rings, which are essential for the biological activity of the compound. The general synthetic route includes:
- Preparation of Azide and Alkyne Precursors : The azide and alkyne components are synthesized separately.
- Cycloaddition Reaction : The azide and alkyne are combined under appropriate conditions (usually in a solvent like DMF or DMSO) to form the triazole ring.
- Purification : The product is purified through recrystallization or chromatography.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing triazole moieties. For instance, this compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.
The compound demonstrated significant cytotoxicity against these cell lines using the MTT assay, indicating its potential as an anticancer agent.
The mechanism through which this compound exerts its antitumor effects may involve:
- Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been conducted to explore the full range of biological activities associated with this compound:
- Anticancer Studies : A study involving multiple human cancer cell lines demonstrated that modifications in the triazole structure could enhance cytotoxicity.
- Antimicrobial Efficacy : Research showed that introducing different substituents on the triazole ring could improve antimicrobial potency against resistant strains.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor size in animal models without significant toxicity.
属性
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-8-9-19(14-16(15)2)27-21(17-10-12-23-13-11-17)20(25-26-27)22(28)24-18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDVVFRFMFQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














